2-Fluorocyclopentane-1-sulfonyl chloride
Overview
Description
2-Fluorocyclopentane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1803596-06-6 . It has a molecular weight of 186.63 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
SuFEx Clickable Reagent
2-Fluorocyclopentane-1-sulfonyl chloride shows potential as a SuFEx (sulfur(VI) fluoride exchange) clickable material, enriching the SuFEx tool cabinet. It has been used in the regioselective synthesis of 5-sulfonylfluoro isoxazoles, providing a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).
Synthesis of Heterocyclic Sulfones
Methods for making six-membered heteroaromatic sulfonyl compounds often rely on commercial sulfonyl chlorides. A new approach involves the reaction of sodium tert-butyldimethyl silyloxymethylsulfinate with quinoline N-oxides to selectively furnish C2-substituted sulfones. This method allows the formation of sulfonyl fluorides, sulfonamides, and sulfones, showcasing broad applicability across different quinoline and isoquinoline functionalities (Patel, Laha, & Moschitto, 2022).
Synthesis of Heterocyclic Sulfonyl Compounds
A sulfur-functionalized aminoacrolein derivative has been utilized for the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A 3-step parallel medicinal chemistry protocol effectively demonstrates the reagent's utility in synthesizing pyrazole-4-sulfonamides and other heterocyclic sulfonyl fluorides, emphasizing its adaptability (Tucker, Chenard, & Young, 2015).
Prosthetic Agent for Radiolabelling
This compound, as 3-[18F]fluoropropanesulfonyl chloride, has been employed as a prosthetic agent for the radiolabelling of amines. The suitability for the labelling of compounds relevant as imaging agents for positron emission tomography (PET) was demonstrated, with a focus on the stability of the resulting sulfonamides against enzymatic degradation (Löser et al., 2013).
SuFEx Chemistry for Small Molecules and Biomolecules
Sulfur(VI) fluoride exchange chemistry (SuFEx) has been highlighted for its ability to leave only the substitution pathway open in reactions involving sulfonyl chlorides. This chemistry is applicable to small molecules, polymers, and biomolecules, showcasing the versatility and utility of sulfur(VI) fluorides in chemical synthesis (Dong et al., 2014).
Future Directions
Sulfonyl fluorides, such as 2-Fluorocyclopentane-1-sulfonyl chloride, have wide applications in drug discovery, chemical biology, and materials science . Future research may focus on developing environmentally friendly and sustainable methodologies for the efficient synthesis of sulfonyl fluorides .
Properties
IUPAC Name |
2-fluorocyclopentane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSZTDRWWIVGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-06-6 | |
Record name | 2-fluorocyclopentane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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